molecular formula C19H16BrN5OS B11589596 (4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11589596
M. Wt: 442.3 g/mol
InChI Key: OQKYPFCEOODCBD-UHFFFAOYSA-N
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Description

(4Z)-1-(4-BROMO-2-METHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a brominated phenyl group, a benzothiadiazole moiety, and a pyrazolone core. These structural elements contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C19H16BrN5OS

Molecular Weight

442.3 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-5-methyl-4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H16BrN5OS/c1-10-4-6-15-18(24-27-23-15)17(10)21-9-14-12(3)22-25(19(14)26)16-7-5-13(20)8-11(16)2/h4-9,22H,1-3H3

InChI Key

OQKYPFCEOODCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)N=CC3=C(NN(C3=O)C4=C(C=C(C=C4)Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-BROMO-2-METHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials include 4-bromo-2-methylphenylhydrazine, 5-methyl-2,1,3-benzothiadiazole, and appropriate aldehydes or ketones. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-BROMO-2-METHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the brominated phenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(4Z)-1-(4-BROMO-2-METHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-BROMO-2-METHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(4-BROMO-2-METHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of structural features, which confer distinct chemical properties and reactivity

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